Niloticin

Description

Properties

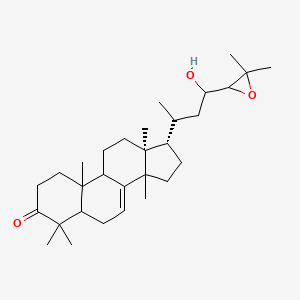

Molecular Formula |

C30H48O3 |

|---|---|

Molecular Weight |

456.7 g/mol |

IUPAC Name |

(13S,17S)-17-[4-(3,3-dimethyloxiran-2-yl)-4-hydroxybutan-2-yl]-4,4,10,13,14-pentamethyl-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one |

InChI |

InChI=1S/C30H48O3/c1-18(17-22(31)25-27(4,5)33-25)19-11-15-30(8)21-9-10-23-26(2,3)24(32)13-14-28(23,6)20(21)12-16-29(19,30)7/h9,18-20,22-23,25,31H,10-17H2,1-8H3/t18?,19-,20?,22?,23?,25?,28?,29-,30?/m0/s1 |

InChI Key |

GKQMMZUXYRXFOH-YFCDWSCRSA-N |

Isomeric SMILES |

CC(CC(C1C(O1)(C)C)O)[C@@H]2CCC3([C@]2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C |

Canonical SMILES |

CC(CC(C1C(O1)(C)C)O)C2CCC3(C2(CCC4C3=CCC5C4(CCC(=O)C5(C)C)C)C)C |

Synonyms |

niloticin |

Origin of Product |

United States |

Natural Occurrence and Isolation Methodologies of Niloticin

Botanical Sources and Geographic Distribution

Niloticin (B1231538) has been identified in the bark, fruits, and leaves of several distinct plant species across different geographic regions.

Cortex phellodendri (Phellodendron chinense)

Cortex phellodendri, the bark of Phellodendron chinense Schneid., is a traditional Chinese medicine (TCM) where this compound is found as an active compound. nih.govmdpi.comnih.gov Phellodendron chinense is a medicinal plant traditionally used in oriental medicine. mdpi.comresearchgate.net this compound has been isolated from both the bark and the fruits of Phellodendron chinense, including the variety glabriusculum. nih.govresearchgate.netsciencerepository.org

Aphanamixis polystachya (Wall.) Parker

Aphanamixis polystachya (Wall.) Parker is another botanical source of this compound. rsc.orgglobalauthorid.comresearcher.life This compound, characterized as a tirucallane-type triterpenoid (B12794562), has been isolated from the stem barks of this plant. rsc.orgresearcher.lifenih.gov Aphanamixis polystachya is found in regions such as the Indian subcontinent. stuartxchange.org Studies on Aphanamixis polystachya fruits have also reported the isolation of this compound. tiprpress.com

Limonia acidissima L. (Wood Apple)

This compound has been identified in Limonia acidissima L., commonly known as wood apple. medkoo.comcambridge.orgcambridge.org This medium to large-sized semi-deciduous tree is native to the Indian subcontinent and is also cultivated in other South Asian countries. cambridge.org this compound has been specifically found in the leaves and fruits of Limonia acidissima. medkoo.comcambridge.orgresearchgate.nettandfonline.com Research has evaluated the chemotypic variation of this compound content in wood apple leaves from diverse populations across India. cambridge.orgcambridge.org

Vepris uguenensis

Vepris uguenensis Engl., a plant belonging to the Rutaceae family, is another source from which this compound has been isolated. carta-evidence.orgthieme-connect.comchemfaces.combiocrick.comresearchgate.netnih.govresearchgate.netresearchgate.net This species is found in Kenya. carta-evidence.orgthieme-connect.comresearchgate.netresearchgate.net this compound was isolated alongside several other known compounds from Vepris uguenensis. thieme-connect.comchemfaces.combiocrick.comnih.govresearchgate.net

Turraea delphinensis

While the provided search results mention Turraea nilotica as a source of this compound plantaedb.comphytobank.ca, there is no explicit mention of Turraea delphinensis in the search results as a source of this compound.

Here is a summary of the botanical sources and the plant parts where this compound has been found:

| Botanical Source | Family | Plant Part(s) | Geographic Distribution (Mentioned) |

| Phellodendron chinense | Rutaceae | Bark, Fruits | China, Korea mdpi.com |

| Aphanamixis polystachya | Meliaceae | Stem Bark, Fruits | Indian subcontinent |

| Limonia acidissima | Rutaceae | Leaves, Fruits | Indian subcontinent, Bangladesh, Indonesia, Malaysia, Pakistan cambridge.org |

| Vepris uguenensis | Rutaceae | Not specified | Kenya carta-evidence.orgthieme-connect.comresearchgate.netresearchgate.net |

| Turraea nilotica (Note: delphinensis not found) | Meliaceae | Not specified | Unknown |

Isolation and Purification Techniques from Plant Extracts

The isolation and purification of this compound from plant extracts typically involve a series of chromatographic methods, often starting with solvent extraction.

For instance, in the study of Phellodendron chinense fruits, the constituents were isolated from the ethyl acetate-soluble portion of a 95% ethanol (B145695) extract using various chromatographic techniques. These included silica (B1680970) gel column chromatography, reverse phase C18 silica gel column chromatography (ODS), Sephadex LH-20 gel chromatography, and semi-preparative high-performance liquid chromatography (HPLC). researchgate.net

From the stem bark of Aphanamixis polystachya, this compound was isolated from an acetone (B3395972) extract. nih.gov The isolation procedure involved extracting the plant material with a solvent (e.g., ethanol or methanol), followed by successive partitioning with solvents like petroleum ether and ethyl acetate (B1210297). researchgate.nettiprpress.com Further purification steps often involve column chromatography using stationary phases such as silica gel or C18, and techniques like Sephadex LH-20 and HPLC to obtain the pure compound. researchgate.nettiprpress.com

In the case of Limonia acidissima leaves, hexane (B92381) extract was used, and fractionation followed by crystallization led to the identification of this compound as the active principle. tandfonline.com High-performance thin-layer chromatography (HPTLC) has also been used for the quantitative analysis and identification of this compound in Limonia acidissima leaves. cambridge.orgcambridge.org

For Vepris uguenensis, spectroscopic techniques such as NMR, GC-MS, and IR were used to characterize the isolated compounds, including this compound. carta-evidence.orgthieme-connect.comchemfaces.combiocrick.comnih.govresearchgate.net

The purity of isolated compounds, such as this compound, is often assessed using methods like HPLC. researchgate.net

Here is a summary of isolation techniques mentioned:

| Plant Source | Extraction Solvent(s) | Purification Techniques | Characterization Techniques |

| Phellodendron chinense | Ethanol (95%) | Ethyl acetate partition, Silica gel column chromatography, C18 column chromatography, Sephadex LH-20, semi-preparative HPLC | Physicochemical properties, Spectral data researchgate.net |

| Aphanamixis polystachya | Acetone, Ethanol (95%) tiprpress.com | Solvent extraction (e.g., ethanol), Partitioning (e.g., petroleum ether, ethyl acetate), Silica gel, C18, Sephadex LH-20, semi-preparative HPLC tiprpress.com | Spectroscopic analyses (NMR, GC-MS, IR) chemfaces.combiocrick.comnih.govresearchgate.netrsc.org |

| Limonia acidissima | Hexane | Fractionation, Crystallization, HPTLC cambridge.orgcambridge.orgtandfonline.com | XRD, Spectral data (1H NMR, 13C NMR) researchgate.netchemfaces.combiocrick.com |

| Vepris uguenensis | Not specified | Isolation alongside other compounds thieme-connect.comchemfaces.combiocrick.comnih.govresearchgate.net | Spectroscopic techniques (NMR, GC-MS, IR) carta-evidence.orgthieme-connect.comchemfaces.combiocrick.comnih.govresearchgate.net |

Chemotypic Variation of this compound in Plant Materials and Influencing Factors

Chemotypic variation refers to the variation in the chemical composition of plants within the same species, which can lead to differences in the concentration of specific compounds like this compound. Research on Limonia acidissima L. has specifically investigated the chemotypic variation of this compound in its leaves cambridge.orgscilit.comresearchgate.netresearchgate.netresearcher.lifex-mol.com.

A study evaluating the chemotypic diversity among 96 accessions of Limonia acidissima leaves collected from different populations across 16 states of India revealed significant variabilities in the levels of this compound, along with other bioactive molecules scilit.comresearchgate.netresearchgate.net. High-performance thin-layer chromatography (HPTLC) was used for the identification and quantification of these compounds scilit.com.

Several factors are known to influence the biosynthesis and accumulation of secondary metabolites in plants, including environmental conditions such as climate, soil composition, and altitude cambridge.orgintermountainfruit.orgslideshare.netnih.govgbpssi.in. Climate conditions like temperature, drought, and light can affect the concentration of plant secondary metabolites cambridge.orgnih.gov. Specifically, heat has been identified as a condition that can induce stress in plants and regulate their metabolic response cambridge.org. The seasonal timing of sample collection and the geographical origin of the samples are also considered potential factors contributing to observed variations in bioactive molecules in plants cambridge.org.

Research findings indicate that there is significant chemotypic variation in this compound content among different accessions of Limonia acidissima scilit.comresearchgate.netresearchgate.net. This variation is influenced by both genetic and environmental factors cambridge.orgscilit.comresearchgate.netresearchgate.netgbpssi.in. Studies have shown positive correlations between chemotypic traits at both the genotypic and phenotypic levels scilit.comresearchgate.net. The high genetic advance noticed for this compound suggests that there is potential for selecting elite genotypes with higher this compound content scilit.comresearchgate.net.

While specific data tables detailing the exact this compound concentrations across different accessions or under varying environmental conditions were not directly extracted as ready-to-format tables from the search results, the research clearly indicates significant variability.

Table 1: Plant Sources of this compound

| Plant Species | Plant Part | Reference |

| Phellodendron chinense | Bark (Cortex phellodendri) | medchemexpress.comnih.govchemfaces.com |

| Aphanamixis polystachya | Stem bark | rsc.orgnih.gov |

| Limonia acidissima | Leaves | chemfaces.comcambridge.orgscilit.comresearchgate.netresearchgate.netresearchgate.nettandfonline.com |

| Vepris uguenensis | Not specified | chemfaces.com |

| Boronia alata | Not specified | nih.gov |

| Boronia inornata | Not specified | nih.gov |

| Turraea nilotica | Not specified | plantaedb.comacs.org |

Table 2: Factors Influencing Chemotypic Variation

| Factor | Influence on Secondary Metabolites (General) | Relevance to this compound |

| Climate (Temperature, Rainfall, Light) | Significant influence on biosynthesis and accumulation cambridge.orgintermountainfruit.orgslideshare.netnih.govgbpssi.in | Contributes to variation in Limonia acidissima cambridge.org |

| Soil Composition | Known to affect bioactive molecule content cambridge.org | Contributes to variation in Limonia acidissima cambridge.org |

| Altitude | Important factor in medicinal plant cultivation slideshare.net | Contributes to variation in Limonia acidissima cambridge.org |

| Seasonal Timing | Can explain variations in bioactive molecules cambridge.org | Potential factor for this compound in Limonia acidissima cambridge.org |

| Geographical Origin | Environmental factors vary by location cambridge.org | Contributes to variation in Limonia acidissima cambridge.org |

| Genetic Makeup | Influences inherent plant characteristics and chemical composition gbpssi.in | Significant variability observed in Limonia acidissima accessions scilit.comresearchgate.netresearchgate.net |

Biosynthetic Pathways and Precursors of Niloticin

Proposed Biosynthetic Routes of Protolimonoids

The biosynthesis of limonoids, including the formation of protolimonoid precursors like Niloticin (B1231538), originates from the isoprenoid pathway, specifically the mevalonate (B85504) (MVA) pathway. pnas.orgresearchgate.netfrontiersin.orgnih.gov This pathway supplies the universal triterpene precursor, 2,3-oxidosqualene (B107256). pnas.org The cyclization of 2,3-oxidosqualene is a pivotal step, catalyzed by enzymes known as oxidosqualene cyclases (OSCs). pnas.orgfrontiersin.org

Studies have implicated tirucalla-7,24-dien-3β-ol as a key triterpene precursor for limonoid biosynthesis in species like Melia azedarach and Citrus sinensis. pnas.orgresearchgate.net This is in contrast to earlier hypotheses that suggested tirucallol (B1683181) or euphol (B7945317) as the direct precursors. researchgate.net The formation of protolimonoids like melianol (B1676181) from tirucalla-7,24-dien-3β-ol involves significant biosynthetic steps, including scaffold rearrangements and modifications of the side chain. pnas.org

Research has shown that the early steps in protolimonoid biosynthesis, leading to compounds like melianol, are conserved in both Meliaceae and Rutaceae families. pnas.orgukri.org These steps involve the action of specific enzymes on the triterpene scaffold. pnas.orgukri.org

Enzymatic Components and Mechanistic Insights in Triterpene Metabolism

Oxidosqualene cyclases (OSCs) are the initial committed enzymes in the triterpenoid (B12794562) biosynthetic pathway, responsible for converting 2,3-oxidosqualene into various triterpene scaffolds. frontiersin.org In the context of limonoid biosynthesis, specific OSCs have been identified that catalyze the formation of tirucalla-7,24-dien-3β-ol. pnas.orguea.ac.uk For example, AiOSC1, MaOSC1, and CsOSC1 from Azadirachta indica, Melia azedarach, and Citrus sinensis, respectively, have been characterized as functional tirucalla-7,24-dien-3β-ol synthases. pnas.orguea.ac.uk

Following the initial cyclization by OSCs, cytochrome P450 monooxygenases (CYPs) play crucial roles in modifying the triterpene scaffold through oxidation reactions, such as hydroxylation, ketonization, and epoxidation. pnas.orgfrontiersin.orgbeilstein-journals.org Several CYPs have been implicated in limonoid biosynthesis based on gene expression analysis and phylogenetic studies. pnas.org

Specific enzymatic steps leading to the formation of protolimonoids structurally related to this compound have been investigated. For instance, MaCYP71CD2 from Melia azedarach has been shown to introduce a hydroxyl group at C23 and an epoxide at the C24-25 double bond of tirucalla-7,24-dien-3β-ol, yielding dihydrothis compound, a postulated protolimonoid. pnas.org this compound itself is a C3 ketone derivative of dihydrothis compound. pnas.org Another enzyme, MaCYP71BQ5, introduces a primary alcohol at C21 of tirucalla-7,24-dien-3β-ol. pnas.org The combined action of enzymes like MaCYP71CD2 and MaCYP71BQ5, along with other tailoring enzymes such as acetyltransferases and 2-oxoglutarate-dependent dioxygenases (2-ODDs), contributes to the structural diversity observed in protolimonoids. pnas.orgnih.gov

While the initial steps involving OSCs and some CYPs are becoming clearer, the complete enzymatic pathway for the biosynthesis of many complex limonoids, including all steps leading specifically to this compound from a characterized protolimonoid precursor like dihydrothis compound, is still under investigation. nih.govnih.gov However, the identification and characterization of key enzymes involved in the early stages of protolimonoid formation represent significant progress in understanding these complex biosynthetic routes. pnas.orgukri.org

Advanced Analytical Characterization and Quantification of Niloticin

Spectroscopic Methodologies for Structural Elucidation and Confirmation

Spectroscopic techniques play a crucial role in determining and confirming the chemical structure of isolated niloticin (B1231538). Nuclear Magnetic Resonance (NMR) spectroscopy, including 1D (¹H and ¹³C NMR) and 2D NMR experiments (such as COSY), is fundamental for assigning proton and carbon signals and establishing connectivity within the molecule. nih.govamazonaws.comchemfaces.comrsc.orgresearchgate.netnih.govuni-duesseldorf.de High-resolution mass spectrometry (HRMS), particularly HR-ESI-MS, provides accurate mass measurements, which are essential for determining the elemental composition and confirming the molecular formula of this compound (C₃₀H₄₈O₃). nih.govchemfaces.comnih.govnih.gov

Infrared (IR) spectroscopy is employed to identify key functional groups present in the this compound structure by analyzing characteristic absorption bands. Reported IR spectra of this compound have shown absorption bands corresponding to hydroxyl (O-H stretching) and carbonyl (C=O stretching) moieties, consistent with its triterpenoid (B12794562) structure which includes a ketone and hydroxyl groups, as well as a double bond. rsc.orgniist.res.inresearchgate.net The stereostructure of this compound has also been determined based on spectroscopic data and X-ray crystal structure analyses. researchgate.net

Chromatographic and Mass Spectrometric Approaches for Quantification and Purity Assessment

Chromatographic methods, often coupled with spectroscopic or mass spectrometric detectors, are indispensable for the separation, quantification, and purity assessment of this compound in complex matrices.

High-Performance Thin-Layer Chromatography (HPTLC) Applications

High-Performance Thin-Layer Chromatography (HPTLC) has been developed and validated for the quantification of this compound in plant extracts, such as the leaves of Limonia acidissima. cambridge.orgresearchgate.netresearchgate.netscirp.orgresearchgate.netakjournals.com This method allows for the simultaneous determination of this compound alongside other bioactive compounds. cambridge.orgresearchgate.netresearchgate.netresearchgate.net

Typical HPTLC conditions for this compound analysis involve using silica (B1680970) gel 60 F₂₅₄ plates as the stationary phase. cambridge.org A mobile phase composed of a mixture of solvents such as ethyl acetate (B1210297), toluene, formic acid, and methanol (B129727) in specific ratios is used to achieve optimal separation. researchgate.netresearchgate.netresearchgate.net Sample application is often performed using automated spotting devices. cambridge.org Densitometric determination is carried out at a specific wavelength, such as 299 nm for this compound. researchgate.net

The validation of HPTLC methods for this compound quantification has demonstrated good precision. For instance, intraday precision (%RSD) for this compound has been reported with values below 1%, while inter-day precision (%RSD) values were below 2%. researchgate.net Calibration curves are established using standard solutions of this compound to enable absolute quantification in plant samples. cambridge.orgresearchgate.net

| Parameter | Detail | Source |

| Stationary Phase | HPTLC Silica gel 60 F₂₅₄ plate | cambridge.org |

| Mobile Phase | Ethyl acetate: Toluene: Formic acid: Methanol | researchgate.netresearchgate.netresearchgate.net |

| Spotting Device | Linomat applicator (CAMAG) | cambridge.org |

| Detection Wavelength | 299 nm | researchgate.net |

Liquid Chromatography–Mass Spectrometry (LC/MS) Techniques

Liquid Chromatography–Mass Spectrometry (LC/MS) techniques, including High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS), are utilized for the characterization and purity assessment of this compound during isolation and purification processes. nih.govchemfaces.com LC/MS provides valuable information on the molecular weight and fragmentation pattern of this compound, aiding in its identification and confirmation of its structure. nih.govchemfaces.comcarta-evidence.org

Advanced LC-MS techniques such as Ultra-High-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry (UPLC-Q-TOF-MS) and Ultra-High-Performance Liquid Chromatography coupled to Triple-Quadrupole Mass Spectrometry (UPLC-QQQ-MS) are powerful tools for the comprehensive analysis of complex natural product extracts containing this compound. researchgate.net While specific validated LC-MS methods solely for the quantification of this compound in isolation were not detailed in the search results, these techniques are broadly applicable for qualitative and quantitative analysis of compounds in complex matrices and are likely employed in detailed studies of this compound.

It is important to distinguish analytical methods for this compound from those developed for nilotinib, a different pharmaceutical compound for which LC-MS methods in biological matrices (human plasma) have been reported. nih.govrjptonline.orgjpionline.orgnih.gov

Molecular and Cellular Mechanisms of Action of Niloticin

Anti-inflammatory Modulatory Activities

Niloticin (B1231538) exerts its anti-inflammatory effects by targeting key components of the innate immune response, particularly the signaling cascade initiated by lipopolysaccharide (LPS). nih.gov

This compound functions as an antagonist to Myeloid Differentiation Protein 2 (MD-2), an essential co-receptor for Toll-like Receptor 4 (TLR4) in recognizing bacterial lipopolysaccharide. nih.govnih.govnih.gov MD-2 is the gatekeeper in the LPS-induced inflammation signaling cascade, making it a critical target for regulating the inflammatory response. nih.gov Research utilizing bio-layer interferometry and molecular docking has shown that this compound can directly bind to MD-2. nih.govresearchgate.net This interaction is characterized by the rapid and stable formation of hydrophobic bonds, which effectively antagonizes the binding of LPS to the TLR4/MD-2 complex. nih.gov By interacting with MD-2 with a higher affinity than LPS, this compound preemptively occupies the binding site, thereby preventing the activation of the inflammatory pathway. nih.gov

Table 1: this compound's Interaction with MD-2

| Target Protein | Binding Action | Technology Used for Confirmation | Outcome of Binding |

|---|

The binding of this compound to MD-2 directly leads to the inhibition of the downstream Toll-like Receptor 4 (TLR4) / Myeloid Differentiation 88 (MyD88) / Nuclear Factor-kappa B (NF-κB) signaling pathway. nih.govnih.gov This pathway is a cornerstone of the innate immune system's response to gram-negative bacteria. wikipedia.orgyoutube.com Upon activation by LPS, TLR4 recruits the adaptor protein MyD88, which initiates a cascade that culminates in the activation of the transcription factor NF-κB. nih.gov NF-κB then translocates to the nucleus to promote the transcription of numerous pro-inflammatory genes. youtube.comnih.gov

Studies have demonstrated that this compound treatment effectively suppresses the LPS-induced increase in the expression levels of key proteins in this cascade, including TLR4, MyD88, and the p65 subunit of NF-κB, as well as its phosphorylated form (p-p65). nih.govnih.govresearchgate.net This suppression halts the signaling cascade, preventing the cellular inflammatory response at its origin. nih.gov

A direct consequence of inhibiting the TLR4/MyD88/NF-κB pathway is the significant reduction in the production and release of pro-inflammatory cytokines and mediators. nih.gov Key pro-inflammatory cytokines such as Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Interleukin-1beta (IL-1β) are known to be upregulated during inflammatory responses. thermofisher.commdpi.com Research has shown that this compound treatment leads to a significant decrease in the levels of these cytokines in LPS-stimulated macrophage cells. nih.govresearchgate.net Furthermore, this compound also reduces the production of Nitric Oxide (NO), a key inflammatory mediator. nih.govresearchgate.net The decreased expression of the messenger RNA (mRNA) for IL-1β, IL-6, and TNF-α has also been confirmed, indicating that this compound's regulatory action occurs at the transcriptional level. nih.gov

Table 2: Effect of this compound on Pro-inflammatory Molecules in LPS-Stimulated Macrophages

| Molecule | Type | Effect of this compound Treatment |

|---|---|---|

| Nitric Oxide (NO) | Mediator | Significantly decreased levels |

| Interleukin-6 (IL-6) | Cytokine | Significantly decreased levels |

| Tumor Necrosis Factor-alpha (TNF-α) | Cytokine | Significantly decreased levels |

Anti-osteoclastogenic Mechanisms

Beyond its anti-inflammatory role, this compound has been identified as a novel inhibitor of osteoclastogenesis, the process of osteoclast differentiation and activation which is critical in bone resorption. sciprofiles.com Dysregulation of this process is implicated in osteolytic diseases like osteoporosis. sciprofiles.comnih.gov

The primary mechanism for this compound's anti-osteoclastogenic activity is its ability to directly interfere with the interaction between the Receptor Activator of Nuclear Factor-κB (RANK) and its ligand (RANKL). sciprofiles.comnih.gov This protein-protein interaction is a pivotal signaling axis for the maturation and function of osteoclasts. nih.govyoutube.com

Research has shown that this compound directly binds to RANK with an equilibrium dissociation constant (KD) of 5.8 μM. sciprofiles.comnih.gov By binding to RANK, this compound effectively blocks the binding of RANKL. sciprofiles.com This blockade prevents the activation of downstream signaling pathways crucial for osteoclast differentiation, including AKT, Mitogen-activated protein kinase (MAPK), and NF-κB pathways. sciprofiles.comnih.gov Consequently, the expression of key regulatory factors for osteoclast differentiation, such as Nuclear Factor of Activated T-cells 1 (NFATc1) and c-Fos, is reduced, ultimately leading to the negative regulation of osteoclastogenesis. sciprofiles.com

Table 3: Compounds Mentioned

| Compound Name |

|---|

| c-Fos |

| Cyclooxygenase-2 (COX-2) |

| Inducible Nitric Oxide Synthase (iNOS) |

| Interleukin-1beta (IL-1β) |

| Interleukin-6 (IL-6) |

| Lipopolysaccharide (LPS) |

| Mitogen-activated protein kinase (MAPK) |

| Myeloid Differentiation 88 (MyD88) |

| Myeloid Differentiation Protein 2 (MD-2) |

| This compound |

| Nitric Oxide (NO) |

| Nuclear Factor of Activated T-cells 1 (NFATc1) |

| Nuclear Factor-kappa B (NF-κB) |

| Receptor Activator of Nuclear Factor-κB (RANK) |

| Receptor Activator of Nuclear Factor-κB Ligand (RANKL) |

| Toll-like Receptor 4 (TLR4) |

Suppression of AKT, MAPK, and NF-κB Signaling Pathways in Osteoclastogenesis

Osteoclastogenesis, the differentiation and activation of osteoclasts, is a critical process in bone remodeling. Its dysregulation can lead to osteolytic diseases such as osteoporosis. nih.gov A pivotal step in this process is the interaction between the receptor activator of nuclear factor-κB (RANK) and its ligand (RANKL). nih.gov Research has demonstrated that this compound can directly interfere with this interaction.

Studies have shown that this compound binds directly to RANK with an equilibrium dissociation constant (KD) of 5.8 μM. nih.gov This binding obstructs the RANKL-RANK interaction, thereby inhibiting the downstream signaling cascades that are crucial for osteoclast differentiation. nih.gov Specifically, this compound has been found to suppress the activation of the following pathways induced by RANKL:

AKT Pathway: This pathway is involved in cell survival and proliferation.

MAPK (Mitogen-activated protein kinase) Pathway: This includes the suppression of p38, JNK, and ERK1/2, which are key regulators of cellular responses to a variety of stimuli. nih.gov

NF-κB (Nuclear factor kappa B) Pathway: this compound inhibits the activation of IKKα/β, IκBα, and p65, components of a pathway central to inflammation and immune responses. nih.gov

By blocking these signaling pathways, this compound effectively reduces the expression of essential regulatory factors for osteoclast differentiation, including NFATc1, c-Fos, TRAP, c-Src, β3-Integrin, and cathepsin K in osteoclast precursors. nih.gov This ultimately leads to a negative regulation of osteoclastogenesis, suggesting this compound's potential as an inhibitor of this process. nih.gov

Interactive Data Table: Effect of this compound on Osteoclastogenesis Signaling Pathways

| Pathway Component | Effect of this compound | Key Downstream Factors Inhibited | Reference |

| RANKL-RANK Interaction | Direct binding to RANK, blocking interaction | - | nih.gov |

| AKT Pathway | Suppression of activation | - | nih.gov |

| MAPK Pathway | Suppression of p38, JNK, and ERK1/2 activation | c-Fos | nih.gov |

| NF-κB Pathway | Suppression of IKKα/β, IκBα, and p65 activation | NFATc1 | nih.gov |

Apoptosis Induction in Preclinical Cellular Models

Apoptosis, or programmed cell death, is a vital physiological process for removing unwanted or damaged cells. Recent in vitro studies have explored the pro-apoptotic capabilities of this compound in cancer cell lines, such as HeLa cells. The evidence suggests that this compound can induce apoptosis through both extrinsic and intrinsic pathways.

The extrinsic pathway of apoptosis is initiated by the binding of extracellular death ligands to cell surface receptors. Research indicates that this compound can modulate this pathway. Specifically, treatment with this compound has been observed to upregulate upstream regulatory molecules such as CD40 and Tumor Necrosis Factor (TNF). This upregulation facilitates the activation of Caspase 8, a key initiator caspase in the extrinsic apoptotic cascade.

The intrinsic, or mitochondrial, pathway of apoptosis is triggered by cellular stress and is regulated by the Bcl-2 family of proteins. Studies have shown that this compound-induced activation of the tumor suppressor protein p53 plays a crucial role in initiating this pathway. This activation leads to an increased expression of the pro-apoptotic protein Bax and a decreased expression of the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio is a critical event that leads to mitochondrial outer membrane permeabilization and the subsequent release of cytochrome C into the cytoplasm. The released cytochrome C then contributes to the activation of Caspase 9, the initiator caspase of the intrinsic pathway.

Interactive Data Table: this compound's Role in Apoptosis Induction in HeLa Cells

| Apoptotic Pathway | Key Molecule/Event | Observed Effect of this compound |

| Extrinsic Pathway | CD40 | Upregulation |

| TNF | Upregulation | |

| Caspase 8 | Activation | |

| Intrinsic Pathway | p53 | Activation |

| Bax | Increased expression | |

| Bcl-2 | Decreased expression | |

| Cytochrome C | Release from mitochondria | |

| Caspase 9 | Activation |

Based on the available scientific literature, there is currently no specific information detailing the direct interference of this compound with cell cycle progression.

Antiviral Mechanisms

This compound has demonstrated potential as an antiviral agent, with specific activity against the Dengue virus (DENV).

The Dengue virus, particularly serotype 2 (DENV2), relies on a viral protease complex, NS2B/NS3, for the replication of its polyprotein, a crucial step in its life cycle. The NS3 protease, in conjunction with its cofactor NS2B, is therefore a promising target for antiviral drug development.

In silico and in vitro studies have investigated the efficacy of this compound against the DENV2 NS2B/NS3 protease. nih.gov These studies have shown that this compound can effectively inhibit this protease. Molecular docking analyses have revealed that this compound forms strong hydrogen bonds and hydrophobic interactions with key residues in the protease's active site, including LEU149, ASN152, LYS74, GLY148, and ALA164. nih.gov The stability of the this compound-NS2B/NS3 protease complex has been confirmed through structural deviation, principal component analysis (PCA), compactness, and free energy landscape (FEL) analysis. nih.gov

In vitro cytotoxicity analysis in BHK cells determined the IC50 value of this compound to be 0.14 μM, with significant activity observed at 2.5 μM in a concentration-dependent manner. nih.gov Furthermore, Western blotting and qRT-PCR analyses have demonstrated that this compound reduces DENV2 protein transcription in a dose-dependent fashion. nih.gov These findings strongly suggest that this compound could be an effective antiviral agent against DENV2 and potentially other flaviviruses by targeting the NS2B/NS3 protease. nih.gov

Interactive Data Table: Antiviral Activity of this compound against DENV2 NS2B/NS3 Protease

| Parameter | Finding | Reference |

| Mechanism of Action | Inhibition of NS2B/NS3 protease | nih.gov |

| Binding Interactions | H-bonds and hydrophobic interactions with LEU149, ASN152, LYS74, GLY148, ALA164 | nih.gov |

| In Vitro IC50 (BHK cells) | 0.14 μM | nih.gov |

| Effect on Viral Protein | Dose-dependent reduction in DENV2 protein transcription | nih.gov |

Replication Inhibition of Respiratory Syncytial Virus (RSV)

This compound has been identified as a compound with promising antiviral properties, including activity against the Respiratory Syncytial Virus (RSV), a major cause of lower respiratory tract infections. Research indicates that this compound's mechanism of action against RSV occurs at a post-entry stage of the viral life cycle. This suggests that while the compound may not prevent the virus from entering host cells, it interferes with the subsequent processes necessary for viral replication.

One study investigating the anti-RSV activity of various compounds, including this compound, found that it exhibited potent and selective activity against the virus. The primary target of this inhibition is believed to be the viral replication process that follows the entry of the virus into the host cell. While the precise molecular interactions are still under detailed investigation, this points towards interference with viral RNA synthesis or the function of viral proteins essential for building new virus particles.

Further research is required to fully elucidate the specific viral or host cell components that this compound interacts with to inhibit RSV replication. Understanding these molecular details will be crucial for the potential development of this compound as an antiviral agent.

Insecticidal Mode of Action

This compound has demonstrated significant insecticidal properties, which are attributed to a multi-faceted mode of action targeting the nervous system and developmental processes of various insect species.

Acetylcholinesterase (AChE) Inhibition in Insect Species

A primary mechanism underlying the insecticidal activity of this compound is its ability to inhibit acetylcholinesterase (AChE), a critical enzyme in the central nervous system of insects. Acetylcholine (B1216132) is a neurotransmitter that carries signals across synapses. AChE is responsible for breaking down acetylcholine, which terminates the nerve signal.

By inhibiting AChE, this compound causes an accumulation of acetylcholine in the synaptic cleft. This leads to a state of continuous nerve stimulation, resulting in hyperactivity, paralysis, and ultimately, the death of the insect. This mode of action is shared with organophosphate and carbamate (B1207046) insecticides. In silico molecular docking studies have further supported this mechanism, showing that this compound can effectively bind to the active site of AChE in insect species such as Aedes aegypti.

Disruption of Larval Growth and Morphological Development

In addition to its neurotoxic effects, this compound has been shown to disrupt the normal growth and development of insect larvae. Exposure to this compound can lead to significant larval mortality and the failure of larvae to successfully transition to the pupal and adult stages.

Studies have documented that this compound can cause various morphological malformations in mosquito larvae. These abnormalities can include deformities in the cuticle and internal structures. The disruption of the developmental process is a key factor in its efficacy as a larvicide, preventing the emergence of adult insects and thereby controlling the population. The precise biochemical pathways that are disrupted to cause these developmental and morphological changes are an area of ongoing research, but may involve interference with hormone regulation or chitin (B13524) synthesis.

Other Documented Biological Activities (e.g., Antioxidant, Anti-inflammatory Properties)

Beyond its antiviral and insecticidal effects, this compound has been documented to possess other significant biological activities, most notably antioxidant and anti-inflammatory properties.

Antioxidant Properties: this compound has demonstrated the ability to act as a free radical scavenger. Free radicals are unstable molecules that can cause damage to cells through a process known as oxidative stress. The antioxidant activity of this compound is attributed to its chemical structure, which allows it to donate electrons to neutralize free radicals, thereby preventing cellular damage. This property is a common feature of many natural products and contributes to their potential health benefits.

Anti-inflammatory Activity: A significant body of research has highlighted the potent anti-inflammatory effects of this compound. The mechanism behind this activity has been investigated in detail. This compound has been shown to inhibit the lipopolysaccharide (LPS)-induced inflammatory response in macrophage cells.

The key molecular mechanism involves the binding of this compound to myeloid differentiation protein 2 (MD-2). MD-2 is a crucial component of the Toll-like receptor 4 (TLR4) complex, which recognizes LPS from Gram-negative bacteria and triggers a downstream signaling cascade that leads to the production of pro-inflammatory cytokines. By binding to MD-2, this compound effectively blocks the activation of the TLR4/MD-2 complex by LPS. This, in turn, inhibits the activation of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.

The inhibition of this pathway by this compound leads to a significant reduction in the production of several pro-inflammatory mediators, as detailed in the table below.

Table 1: Effect of this compound on Pro-inflammatory Mediators

| Mediator | Effect of this compound Treatment |

|---|---|

| Nitric Oxide (NO) | Decreased production |

| Interleukin-6 (IL-6) | Decreased production |

| Tumor Necrosis Factor-alpha (TNF-α) | Decreased production |

| Interleukin-1beta (IL-1β) | Decreased production |

| Inducible Nitric Oxide Synthase (iNOS) | Decreased mRNA expression |

| Cyclooxygenase-2 (COX-2) | Decreased mRNA expression |

This well-defined anti-inflammatory mechanism of action suggests that this compound could be a valuable compound for further investigation in the context of inflammatory diseases.

Computational and in Silico Investigations of Niloticin

Molecular Docking Analyses with Specific Protein Targets

Molecular docking studies have been employed to predict the binding affinity and interaction modes of Niloticin (B1231538) with several protein targets. These analyses provide valuable information about the potential biological pathways and mechanisms through which this compound might exert its effects.

Studies have investigated the binding of this compound to key apoptotic proteins, including p53, Fas, FasL, and TNFβ. These in silico analyses revealed notable binding affinities, with reported docking scores of -7.2, -7.1, -6.8, and -7.2 kcal/mol for p53, Fas, FasL, and TNFβ, respectively. wikipedia.orguniprot.org Molecular docking has also been performed to explore the interaction of this compound with Bax, CDK2, and BCL2, which are also involved in the apoptotic pathway. uniprot.org

This compound's potential as a natural mosquitocide has been explored through molecular docking studies targeting acetylcholinesterase 1 (AChE1) in Aedes aegypti. These studies indicated a binding affinity of -8.4 kcal/mol for this compound with AChE1, which was significantly higher than that of the commercially available larvicidal compound temephos (B1682015) (-4.75 kcal/mol). msptm.orgherts.ac.uk Both this compound and temephos were found to interact with the same binding residues (THR'58 and HIS'62) on AChE1. msptm.orgherts.ac.uk

Furthermore, molecular docking has been utilized to investigate the interaction between this compound and myeloid differentiation protein 2 (MD-2), a key component in the innate immune response pathway. Docking results showed that this compound binds to the LPS-binding pocket in MD-2 primarily through hydrophobic interactions, with a binding energy of -10.0 kcal/mol. bio-techne.com Twelve residues of MD-2 were identified as being involved in this interaction, including ILE80, VAL135, TYR131, PHE151, ILE135, ILE32, ILE124, LEO54, PHE121, LEU61, ILE63, and VAL135. bio-techne.com No hydrogen-bonding interactions were observed between this compound and MD-2 in this study. bio-techne.com

In the context of investigating potential hepatoprotective effects, in silico analysis including molecular docking has been performed with the protein TGF-β. wikipedia.org Additionally, molecular docking of this compound with MYC and TP53 (p53) has been reported in studies related to modified Baitouweng Decoction. thermofisher.com

Table 1: Summary of Molecular Docking Results for this compound

| Protein Target | Organism / Context | Binding Affinity (kcal/mol) | Key Interacting Residues | Source |

| p53 | Apoptotic pathway | -7.2 | Not specified | wikipedia.orguniprot.org |

| Fas | Apoptotic pathway | -7.1 | Not specified | wikipedia.orguniprot.org |

| FasL | Apoptotic pathway | -6.8 | Not specified | wikipedia.orguniprot.org |

| TNFβ | Apoptotic pathway | -7.2 | Not specified | wikipedia.orguniprot.org |

| Bax | Apoptotic pathway | Not specified | Not specified | uniprot.org |

| CDK2 | Apoptotic pathway | Not specified | Not specified | uniprot.org |

| BCL2 | Apoptotic pathway | Not specified | Not specified | uniprot.org |

| Acetylcholesterase 1 (AChE1) | Aedes aegypti | -8.4 | THR'58, HIS'62 | msptm.orgherts.ac.uk |

| Myeloid Differentiation MD-2 | Innate immune response | -10.0 | Hydrophobic interactions with ILE80, VAL135, TYR131, PHE151, ILE135, ILE32, ILE124, LEO54, PHE121, LEU61, ILE63, VAL135 | bio-techne.com |

| TGF-β | Hepatoprotective context | Not specified | Not specified | wikipedia.org |

| MYC | Modified Baitouweng Decoction | 41.41 (kJ/mol) | Not specified | thermofisher.com |

| TP53 (p53) | Modified Baitouweng Decoction | -7.9 (kJ/mol) | Not specified | thermofisher.com |

Note: Binding affinities are reported as presented in the source documents. Units (kcal/mol or kJ/mol) vary depending on the method used.

Molecular Dynamics Simulations for Ligand-Protein Complex Stability and Conformational Changes

Molecular dynamics (MD) simulations are a computational technique used to simulate the dynamic behavior of molecular systems over time, providing insights into the stability of ligand-protein complexes and conformational changes. munisentzool.orgrndsystems.com

Following molecular docking studies with apoptotic proteins (p53, Fas, FasL, and TNFβ), the binding stability of this compound with these targets was evaluated through molecular dynamics simulations. wikipedia.orguniprot.org These simulations were conducted over a timeframe of 100 nanoseconds using the OPLS-2005 force field. uniprot.org Analysis of the root mean square deviation (RMSD) plot from these simulations provided insights into the structural dynamics and served as an indicator of the stability of both the individual proteins and their complexes with this compound. uniprot.org The reflection of mitochondrial-mediated apoptosis observed in in vitro studies was reported to be in good agreement with the molecular docking studies and supported by the evaluation of binding stability through molecular dynamic simulation. wikipedia.org

Predictive Pharmacokinetic Parameters for Research and Lead Optimization

In silico methods are widely used to predict pharmacokinetic parameters, which are crucial for assessing the potential of a compound as a drug candidate and guiding lead optimization efforts. These predictions can provide insights into absorption, distribution, metabolism, and excretion (ADME) properties.

Predictive pharmacokinetic parameters for this compound have been assessed using in silico tools such as SwissADME. uniprot.org These evaluations have indicated promising characteristics for this compound. It has been reported to exhibit high human intestinal absorption. uniprot.org this compound also shows favorable lipophilicity, with a predicted iLOGP value of 4.58. uniprot.org Furthermore, in silico analysis has confirmed the absence of Pan-Assay Interference Compounds (PAINS) in this compound, which is a positive indicator for drug development. uniprot.org

Other predicted pharmacokinetic parameters for this compound include good water solubility and Caco-2 permeability, suggesting it can pass the reference value for permeability. wikipedia.org Human intestinal absorption was predicted to be greater than the reference value of 30%. wikipedia.org Predictions also suggest that this compound has permeability to cross the blood-brain barrier (BBB) and penetrate the Central Nervous System (CNS), with reported values of -0.008 and -1.34, respectively, falling within or between reference values. wikipedia.org The volume of distribution (VDss) was predicted to be between 0.71 to 2.81 log L/kg. wikipedia.org In silico studies have also predicted that this compound is likely to be a substrate for P-glycoprotein but will not act as a P-glycoprotein II inhibitor. Additionally, predictions suggest that this compound could be of interest for the development of transdermal drug delivery based on its predicted skin permeability (log Kp > -2.5). These predicted pharmacokinetic properties collectively suggest good drug potential for this compound. bio-techne.com

Table 2: Predicted Pharmacokinetic Parameters for this compound

| Parameter | Prediction / Value | Notes | Source |

| Human Intestinal Absorption | High / > 30% | Assessed using SwissADME | uniprot.orgwikipedia.org |

| Lipophilicity (iLOGP) | 4.58 | Assessed using SwissADME | uniprot.org |

| PAINS alerts | Absent | Confirmed | uniprot.org |

| Oral Bioavailability (OB) | Good | Indicated good drug potential | bio-techne.com |

| Drug-likeness (DL) | Good | Indicated good drug potential | bio-techne.com |

| Water Solubility | Good | Predicted | wikipedia.org |

| Caco-2 Permeability | Passes reference value | Predicted | wikipedia.org |

| Intestinal Absorption (Human) | > 30% | Predicted | wikipedia.org |

| Blood-Brain Barrier (BBB) Permeability | -0.008 | Predicted | wikipedia.org |

| Central Nervous System (CNS) Permeability | -1.34 | Predicted | wikipedia.org |

| Volume of Distribution (VDss) | 0.71 - 2.81 log L/kg | Predicted | wikipedia.org |

| P-glycoprotein Substrate | Likely substrate | Predicted | |

| P-glycoprotein II Inhibitor | Not likely | Predicted | |

| Skin Permeability (log Kp) | > -2.5 | Suggests potential for transdermal delivery |

Preclinical Efficacy and Biological Activities in Non Human Research Models

In Vitro Studies on Diverse Cellular Lines and Primary Cell Cultures

In vitro research has explored the effects of niloticin (B1231538) on various cell types, revealing cytotoxic, anti-inflammatory, and anti-osteoclastogenic activities.

This compound has shown cytotoxic activity against several cancer cell lines. Studies have identified its cytotoxicity in gastric (BGC-823, KE-97), liver (Huh-7), breast (MDA), prostate (PC3, LNCaP), fibrosarcoma (HT-1080), and hepatoma (Hep3B) cell lines. nih.gov More specifically, this compound demonstrated selective cytotoxicity against cervical cancer cells (HeLa) with an IC₅₀ value of 11.64 μM, while exhibiting minimal cytotoxicity in the normal epithelial cell line MCF-10A (IC₅₀ value of 83.31 μM). nih.govrsc.org It also showed activity against SiHa cells, another cervical cancer cell line, with an IC₅₀ value of 16.23 μM. nih.gov

| Cell Line (Cancer) | IC₅₀ (μM) | Citation |

|---|---|---|

| HeLa (Cervical) | 11.64 | nih.govrsc.org |

| SiHa (Cervical) | 16.23 | nih.gov |

| BGC-823 (Gastric) | Not specified, activity reported | nih.gov |

| KE-97 (Gastric) | Not specified, activity reported | nih.gov |

| Huh-7 (Liver) | Not specified, activity reported | nih.gov |

| MDA (Breast) | Not specified, activity reported | nih.gov |

| PC3 (Prostate) | Not specified, activity reported | nih.gov |

| LNCaP (Prostate) | Not specified, activity reported | nih.gov |

| HT-1080 (Fibrosarcoma) | Not specified, activity reported | nih.gov |

| Hep3B (Hepatoma) | Not specified, activity reported | nih.gov |

In the context of osteoclastogenesis, the process of osteoclast differentiation and activation, this compound has been found to act as an inhibitor. It directly binds to Receptor Activator of Nuclear Factor-κB (RANK) with an equilibrium dissociation constant of 5.8 μM, thereby blocking the interaction between RANK and its ligand (RANKL). medchemexpress.comnih.gov This blockade leads to the inhibition of downstream signaling pathways, including AKT, MAPK (p38, JNK, and ERK1/2), and NF-κB (IKKα/β, IκBα, and p65) pathways, which are crucial for RANKL-induced osteoclast activation. medchemexpress.comnih.gov Consequently, this compound reduces the expression of key regulatory factors involved in osteoclast differentiation, such as NFATc1, c-Fos, TRAP, c-Src, β3-Integrin, and cathepsin K, ultimately negatively regulating osteoclastogenesis in osteoclast precursors. nih.gov

This compound has also demonstrated anti-inflammatory activity in vitro. Studies using LPS-stimulated macrophage cells (RAW264.7) showed that this compound treatment significantly decreased the levels of pro-inflammatory mediators such as nitric oxide (NO), interleukin-6 (IL-6), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β). researchgate.netnih.gov Furthermore, this compound reduced the mRNA expression levels of IL-1β, IL-6, inducible nitric oxide synthase (iNOS), TNF-α, and cyclooxygenase-2 (COX-2). researchgate.net The compound was observed to suppress the LPS-induced increase in expression levels of TLR4, p65, MyD88, p-p65, and iNOS, suggesting that this compound binds to MD-2 and antagonizes the effects of LPS binding to the TLR4/MD-2 complex, thereby inhibiting the LPS-TLR4/MD-2-NF-κB signaling pathway. researchgate.netnih.gov

Beyond these activities, this compound has also shown anti-plasmodial and anti-respiratory syncytial virus (RSV) activities in vitro. nih.gov Research into its antiviral activity against Dengue virus serotype 2 (DENV2) has shown that this compound inhibits the NS2B/NS3 protease, a key enzyme for viral replication. nih.gov In BHK cells, this compound exhibited an IC₅₀ value of 0.14 μM and showed significant activity at 2.5 μM in a concentration-dependent manner. nih.gov

In Vivo Studies in Animal Models for Disease Research (e.g., Anti-inflammatory Models, Insecticidal Models)

In vivo studies have primarily focused on the insecticidal potential of this compound, particularly against mosquito species.

This compound has demonstrated strong larvicidal and pupicidal activities against Aedes aegypti, a major vector for diseases like dengue. In one study, a concentration of 2 ppm of this compound showed 100% larvicidal and pupicidal activities within 24 hours. nih.govchemfaces.com The LC₅₀ and LC₉₀ values for Ae. aegypti larvae were reported as 0.44 ppm and 1.17 ppm, respectively, while for pupae, they were 0.62 ppm and 1.45 ppm. nih.govchemfaces.com this compound also exhibited significant ovicidal activity, with 83.2% mortality at 2 ppm after 120 hours, and caused growth disruption and morphological deformities in Ae. aegypti at sub-lethal concentrations. nih.govchemfaces.com

Similar insecticidal efficacy has been observed against Culex quinquefasciatus, a vector for filariasis. At a concentration of 2.0 ppm, this compound showed 94.4% ovicidal activity and a 100% deterrent effect on oviposition. tandfonline.com The LC₅₀ values at 24 hours were 0.42 ppm for larvae and 0.51 ppm for pupae of Cx. quinquefasciatus. tandfonline.com These findings suggest this compound's potential as a natural mosquitocide. nih.govchemfaces.comtandfonline.com Its insecticidal activity is believed to involve the inhibition of acetylcholinesterase (AChE), a key enzyme in the nervous system of insects. researchgate.netchemfaces.comchemfaces.com

While the in vitro studies indicate anti-inflammatory potential, the available search results primarily highlight the need for further in vivo studies to clarify the anti-inflammatory activity and mechanism of this compound in animal models. nih.gov

Chemical Synthesis and Analogues of Niloticin

Strategies for Total Synthesis and Yield Optimization

General strategies for the synthesis of tetracyclic triterpenoids often involve convergent or linear approaches, employing key reactions such as Diels-Alder cycloadditions, intramolecular cyclizations, and various stereoselective bond-forming reactions. However, the specific application of these methods to the unique structural features of Niloticin (B1231538) has not been reported. Consequently, there is no information available regarding the optimization of reaction conditions, starting materials, or catalytic systems to improve the yield of any synthetic route to this compound.

Semi-synthetic Modifications and Design of Novel Derivatives

In the absence of a total synthesis, the exploration of semi-synthetic modifications of this compound is also not documented. Semi-synthesis, which involves the chemical modification of a naturally isolated compound, is a common strategy to produce derivatives with improved potency, selectivity, or pharmacokinetic properties. For a compound like this compound, potential modifications could target its hydroxyl, ketone, or epoxide functionalities.

The design of novel derivatives would typically be guided by computational modeling and an understanding of the compound's biological targets. However, without a foundational understanding of its synthesis or a readily available natural source for modification studies, the development of novel this compound-based derivatives appears to be an unexplored area of research.

Structure-Activity Relationship Studies of Synthesized Analogues

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. These studies rely on the systematic synthesis and biological evaluation of a series of analogues. As there are no reports on the synthesis of this compound analogues, no SAR data is available.

Such studies would be invaluable in identifying the key pharmacophoric features of the this compound scaffold responsible for its various biological effects. For instance, understanding the role of the epoxide ring, the side-chain hydroxyl group, or the stereochemistry of the tetracyclic core in its activity as an osteoclastogenesis inhibitor could guide the design of more potent and selective compounds. The lack of this information hinders the rational design of second-generation this compound derivatives.

Future Research Directions and Translational Potential

Elucidation of Novel Molecular Targets and Signaling Pathways

Current research has identified several key molecular targets and pathways modulated by Niloticin (B1231538). A primary area of investigation is its anti-inflammatory action, where it has been shown to bind directly to myeloid differentiation protein 2 (MD-2). nih.govnih.gov This interaction antagonizes the effects of lipopolysaccharide (LPS) binding to the Toll-like receptor 4 (TLR4)/MD-2 complex, thereby inhibiting the downstream LPS-TLR4/MD-2-NF-κB signaling pathway. nih.govnih.gov This mechanism effectively suppresses the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). researchgate.net

In the context of bone biology, this compound acts as an inhibitor of osteoclastogenesis, the process of bone resorption. It directly binds to the Receptor Activator of Nuclear Factor-κB (RANK), blocking the crucial interaction between RANK and its ligand (RANKL). nih.govsciprofiles.com This disruption inhibits the activation of several downstream signaling cascades, including the AKT, mitogen-activated protein kinase (MAPK), and nuclear factor-kappa B (NF-κB) pathways. nih.govsciprofiles.com Consequently, the expression of key regulatory factors for osteoclast differentiation, such as NFATc1 and c-Fos, is reduced. nih.gov

Furthermore, this compound has been identified as an effective inhibitor of the enzyme acetylcholinesterase (AChE). researchgate.net By binding to AChE, this compound prevents the breakdown of the neurotransmitter acetylcholine (B1216132), leading to its accumulation in the synaptic cleft. researchgate.net This mechanism is responsible for its observed mosquitocidal activity and suggests potential applications in neurobiology research. researchgate.net

Future research will likely focus on identifying additional, novel molecular targets. Given the complexity of triterpenoid (B12794562) interactions, it is plausible that this compound modulates other cellular pathways. Investigating its effects on signaling cascades involved in cell proliferation, apoptosis, and autophagy could reveal new facets of its biological activity. mdpi.com Exploring its impact on other inflammatory pathways beyond NF-κB, such as the Janus kinase-signal transducer and activator of transcription (JAK-STAT) or Keap1-Nrf2 pathways, could further elucidate its immunomodulatory potential.

| Known Target/Pathway | Biological Effect | Key Downstream Mediators |

| Myeloid Differentiation Protein 2 (MD-2) | Anti-inflammatory | ↓ NF-κB, ↓ TNF-α, ↓ IL-6, ↓ IL-1β, ↓ NO |

| RANKL-RANK Interaction | Inhibition of Osteoclastogenesis | ↓ AKT, ↓ MAPK, ↓ NF-κB, ↓ NFATc1 |

| Acetylcholinesterase (AChE) | Neurotransmission Modulation / Mosquitocidal | ↑ Acetylcholine |

Development of Advanced Bioanalytical and Detection Methods

The structural characterization of this compound has been accomplished using spectroscopic techniques like Nuclear Magnetic Resonance (NMR) and X-ray diffraction (XRD). However, for detailed preclinical studies, including pharmacokinetics and pharmacodynamics, the development of highly sensitive and specific quantitative bioanalytical methods is essential.

Future efforts in this area will likely concentrate on hyphenated chromatographic techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology offers superior sensitivity and selectivity for quantifying low concentrations of analytes in complex biological matrices such as plasma, urine, and tissue homogenates. researchtrends.netlongdom.org The development of a validated LC-MS/MS method would involve optimizing sample preparation, chromatographic separation, and mass spectrometric detection.

Sample preparation is a critical step to remove interfering substances from the biological matrix. researchtrends.net Techniques such as protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE) would be evaluated to achieve the highest recovery and cleanest extracts. researchtrends.net Chromatographic separation would likely be achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC), which provide the necessary resolution to separate this compound from its potential metabolites. tautobiotech.com For detection, a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode would provide the high sensitivity and specificity required for quantification at low levels. longdom.orgmdpi.com

Beyond LC-MS/MS, other advanced methods could be explored. High-resolution mass spectrometry (HRMS) could be employed for metabolite identification and characterization in "discovery" metabolic studies. fda.gov Additionally, the development of immunoassays, such as an enzyme-linked immunosorbent assay (ELISA), could provide a high-throughput platform for rapid screening, although this would require the generation of specific antibodies against this compound.

| Analytical Technique | Principle | Application for this compound |

| LC-MS/MS | Combines the separation power of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. | Quantitative analysis in biological fluids (plasma, urine) for pharmacokinetic studies. |

| HRMS | Provides highly accurate mass measurements, enabling the identification of unknown compounds. | Identification and structural elucidation of this compound metabolites. |

| NMR Spectroscopy | Uses the magnetic properties of atomic nuclei to determine the physical and chemical properties of atoms or the molecules containing them. | Definitive structural confirmation and characterization of this compound and related compounds. |

| Immunoassays (e.g., ELISA) | Utilizes the specific binding of an antibody to its antigen for detection and quantification. | High-throughput screening of samples, though requires specific antibody development. |

Optimization of Sustainable Production Pathways for this compound

Currently, this compound is obtained through extraction from plant sources. nih.gov This reliance on natural harvesting presents challenges related to sustainability, yield variability, and ecological impact. Future research is critically needed to develop optimized and sustainable production pathways that are not dependent on plant extraction.

A promising avenue is the application of metabolic engineering and synthetic biology to produce this compound in microbial hosts. beilstein-journals.org As a tetracyclic triterpenoid, this compound's biosynthesis originates from the universal isoprenoid precursors, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP). nih.gov These precursors are cyclized to form the core triterpenoid skeleton, which is then further modified by enzymes like cytochrome P450 monooxygenases and glycosyltransferases to yield the final structure. nih.govmdpi.com

The development of a sustainable bioproduction platform could involve engineering the metabolic pathways of microorganisms like Escherichia coli or Saccharomyces cerevisiae. beilstein-journals.org This would entail:

Pathway Elucidation : Identifying and characterizing the specific genes and enzymes from the source plant that are responsible for the entire this compound biosynthetic pathway.

Heterologous Expression : Transferring these identified genes into a suitable microbial chassis.

Metabolic Optimization : Engineering the host's central metabolism to increase the flux towards the precursor molecules (IPP and DMAPP) and optimizing the expression of the biosynthetic genes to maximize product yield. nih.gov

Another potential strategy is the use of plant cell cultures, which can be grown in controlled bioreactors, offering a more consistent and sustainable source of the compound compared to harvesting wild plants. bibliotekanauki.pl Furthermore, cell-free enzymatic synthesis, where the biosynthetic enzymes are produced and used in vitro, could provide a highly controlled environment for production, avoiding the complexities of cellular metabolism. These biotechnological approaches offer a scalable and environmentally friendly alternative to traditional extraction methods. bibliotekanauki.pl

Exploration of this compound as a Chemical Probe for Biological Systems

A chemical probe is a small-molecule tool used to selectively engage a specific protein or pathway, allowing researchers to study its function in a biological system. This compound's well-defined interactions with specific molecular targets, such as MD-2 and RANK, make it an excellent candidate for development as a chemical probe. nih.govnih.gov

By specifically targeting the MD-2 protein, this compound can be used to investigate the intricate roles of the TLR4/MD-2 signaling complex in innate immunity and inflammation. nih.gov Researchers can use this compound to modulate this pathway in cell-based assays or in vivo models to dissect the downstream consequences of its inhibition, helping to clarify the role of this pathway in various inflammatory diseases. ijpras.comijpsr.com

Similarly, its ability to block the RANKL-RANK interaction provides a powerful tool for studying bone biology. nih.gov this compound can be employed in vitro and in vivo to probe the mechanisms of osteoclast differentiation and function. nih.gov It can help elucidate how disrupting this specific protein-protein interaction affects bone remodeling and could be used as a reference compound in the screening for other novel inhibitors of osteoclastogenesis. mdpi.comnih.gov

Potential Applications in Preclinical Development of Innovative Research Tools

The distinct biological activities of this compound position it as a valuable tool for the preclinical development of innovative research models and assays. Its reliable and specific mechanism of action makes it an ideal positive control or tool compound in various experimental settings.

In the field of inflammation research, this compound can be used in preclinical animal models of inflammatory conditions, such as sepsis or arthritis, to validate the therapeutic potential of targeting the TLR4/MD-2 pathway. nih.govijpras.com Its ability to suppress cytokine production can serve as a benchmark against which new anti-inflammatory drug candidates are compared. researchgate.net

In skeletal research, this compound is a valuable tool for studying diseases characterized by excessive bone loss, such as osteoporosis and rheumatoid arthritis. sciprofiles.comsaveourbones.com It can be used in animal models of osteoporosis (e.g., ovariectomized mice) to investigate the consequences of inhibiting osteoclast formation and function in vivo. nih.gov Furthermore, it can be utilized in advanced in vitro models, such as 3D bone organoids, to study the complex interplay between different bone cell types in a more physiologically relevant context. nih.gov

As an acetylcholinesterase inhibitor, this compound can also serve as a research tool in neurobiology to study cholinergic signaling. researchgate.net Additionally, its potent mosquitocidal properties make it a useful compound for research aimed at developing new, natural-product-based insecticides to combat vector-borne diseases. sciprofiles.com The application of this compound in these preclinical settings can help researchers better understand disease mechanisms and accelerate the development of new therapeutic strategies.

Q & A

Q. What experimental models are most suitable for studying Niloticin’s inhibitory effects on osteoclastogenesis?

this compound inhibits osteoclast formation by targeting RANKL-RANK interactions and suppressing AKT, MAPK, and NF-κB signaling pathways . Standard models include:

- In vitro assays : RAW 264.7 murine macrophage cells differentiated into osteoclasts via RANKL induction. Osteoclast activity is quantified using TRAP (tartrate-resistant acid phosphatase) staining and pit formation assays on bone-mimetic surfaces .

- Ex vivo models : Bone marrow-derived macrophages (BMMs) cultured with RANKL and M-CSF to monitor osteoclastogenesis .

- Dosage : Typical concentrations range from 1–20 µM, validated via dose-response curves .

Q. How can researchers ensure this compound’s stability and bioactivity during storage and experiments?

this compound is sensitive to temperature fluctuations. Optimal storage conditions include:

- Short-term : 4°C in a desiccated environment to prevent hydrolysis .

- Long-term : –20°C in DMSO aliquots (avoid freeze-thaw cycles) .

- Bioactivity verification : Pre-experiment validation via HPLC purity checks (>95%) and control assays (e.g., NF-κB luciferase reporter assays) to confirm pathway inhibition .

Q. What methodologies are recommended for assessing this compound’s antioxidant activity?

Common approaches include:

- DPPH/ABTS radical scavenging assays : Measure free radical neutralization at 517 nm (DPPH) or 734 nm (ABTS) .

- Cellular oxidative stress models : Use H2O2-induced ROS in cell lines (e.g., HepG2) with fluorometric probes (e.g., DCFH-DA) .

- Dose standardization : IC50 values should be compared to positive controls like ascorbic acid .

Advanced Research Questions

Q. How can conflicting data on this compound’s efficacy in different signaling pathways be resolved?

Discrepancies may arise from variations in cell types, RANKL concentrations, or assay endpoints. Mitigation strategies include:

- Pathway-specific inhibitors : Co-treatment with AKT (e.g., MK-2206) or MAPK (e.g., U0126) inhibitors to isolate this compound’s effects .

- Time-course experiments : Monitor phosphorylation events (e.g., p-AKT, p-p38) via Western blot at multiple time points (0–48 hours) .

- Meta-analysis : Compare results across studies using standardized metrics (e.g., % inhibition at 10 µM) .

Q. What computational approaches validate this compound’s molecular interactions with targets like RANKL or HPDE5?

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to simulate binding to RANKL (PDB: 3VQC) or HPDE5 (PDB: 2H42). This compound’s low binding energy (–7.8 kcal/mol for HPDE5) suggests weak affinity, requiring experimental validation via surface plasmon resonance (SPR) .

- MD simulations : Assess complex stability over 100 ns trajectories to identify critical residues (e.g., Lys270 in RANKL) .

Q. What are the challenges in translating this compound’s in vitro anti-osteoclastogenic activity to in vivo models?

Key considerations include:

- Pharmacokinetics : Poor bioavailability due to low solubility; address via nanoformulation (e.g., liposomes) .

- Dosing regimens : Preclinical studies in ovariectomized (OVX) mice require 5–10 mg/kg/day doses, monitored via micro-CT for bone density changes .

- Off-target effects : Screen for hepatotoxicity (ALT/AST levels) and cytokine profiles (ELISA) .

Q. How can researchers optimize this compound’s experimental protocols for reproducibility?

Follow NIH guidelines for preclinical studies :

- Detailed methods : Specify RANKL batch numbers, cell passage numbers, and equipment models (e.g., Thermo Fisher Multiskan GO for absorbance) .

- Negative controls : Include vehicle (DMSO) and RANKL-free groups .

- Data reporting : Use ARRIVE 2.0 guidelines for animal studies and provide raw data in supplementary files .

Methodological Considerations

Q. How should researchers analyze contradictions between this compound’s computational predictions and experimental outcomes?

- Replicate docking studies : Verify binding poses using multiple software (e.g., GOLD, MOE) .

- Functional assays : Compare this compound’s IC50 with stronger binders (e.g., protodioscin, –13.1 kcal/mol) to contextualize efficacy .

- Error analysis : Calculate RMSD values (<2 Å) to assess docking reliability .

Q. What statistical frameworks are appropriate for this compound’s dose-response studies?

- Non-linear regression : Fit data to a four-parameter logistic model (GraphPad Prism) to calculate IC50.

- ANOVA with post-hoc tests : Use Tukey’s HSD for multi-group comparisons (e.g., varying doses vs. controls) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.